
5,6-dihydronaphthalene-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydronaphthalene-2-carboxylic acid is a research-use-only compound with the CAS number 151623-58-4 . It has a molecular weight of 174.20 and a molecular formula of C11H10O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2,(H,12,13) . This indicates the presence of a carboxylic acid group in the naphthalene moiety .It is stored at 4 degrees Celsius . The compound’s molecular weight is 174.2 .
Applications De Recherche Scientifique
Synthesis of Dopaminergic Drugs
5,6-Dihydronaphthalene-2-carboxylic acid plays a crucial role in synthesizing dopaminergic drugs, such as 2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol (5,6-ADTN). Göksu, SeÇen, and Sütbeyaz (2006) demonstrated a synthesis method that involves key steps like Birch reduction and Curtius reaction (Göksu, SeÇen, & Sütbeyaz, 2006).
Development of Retinoic Acid Receptor Agonists
Das, Tang, and Evans (2012) reported the synthesis of potential pan-retinoic acid receptor (RAR) agonists. In this process, the carboxylic acid group in the agonist BMS493 was replaced with a boronic ester, utilizing a dihydronaphthalene derivative as an intermediate (Das, Tang, & Evans, 2012).
Catalytic Asymmetric Construction
Perveen et al. (2017) focused on the enantioselective synthesis of 1,2-dihydronaphthalenes using oxidative N-heterocyclic carbene catalysis. This method is significant in both medicinal and synthetic chemistry due to the creation of molecules with adjacent stereocenters (Perveen et al., 2017).
Synthesis of Lactones and Dihydronaphthalenes
Gowrisankar, Lee, and Kim (2004) prepared different compounds, including 3,4-dihydronaphthalene-2-carboxylic acid, using methyl 2-isobutenylcinnamates as intermediates. This process is part of a broader synthesis strategy for diverse organic compounds (Gowrisankar, Lee, & Kim, 2004).
Cooperative Catalysis for Synthesizing Analgesic Compounds
Liu et al. (2018) developed a cooperative catalytic system using 5-norbornene-2-carboxylic acid, facilitating the synthesis of tetrahydronaphthalenes. This method has applications in synthesizing opioid analgesic compounds like eptazocine (Liu et al., 2018).
Synthesis of Multi-Substituted Dihydronaphthalene Scaffold
Fang, Li, and Tong (2009) achieved a formal [2 + 2 + 2] cycloaddition to construct a multi-substituted dihydronaphthalene scaffold. This method is significant for synthesizing complex organic structures (Fang, Li, & Tong, 2009).
Discovery of Sphingosine-1-Phosphate Receptor Agonists
Kurata et al. (2017) discovered a dihydronaphthalene-based sphingosine-1-phosphate (S1P) receptor agonist, ceralifimod (ONO-4641), which is selective for S1P1 and S1P5 receptors. This compound is intended for treating autoimmune diseases like multiple sclerosis (Kurata et al., 2017).
Platinum-Catalyzed Synthesis of Dihydronaphthalenes
Mo and Lee (2010) developed an efficient method to synthesize 1,4-dihydronaphthalenes through platinum-catalyzed intramolecular hydroarylation. This synthesis technique is notable for its versatility and selectivity in producing various dihydronaphthalene derivatives (Mo & Lee, 2010).
Synthesis of Cytotoxic Agents Against Cancer Cells
Ahmed et al. (2020) synthesized a series of dihydronaphthalene derivatives, demonstrating potent cytotoxic activities against MCF-7 human cancer cells. This research highlights the potential of dihydronaphthalene derivatives in cancer treatment (Ahmed et al., 2020).
Orientations Futures
While the combination of carboxylic acids and amines is still the most widespread amidation method, either through activated carboxylic acids or direct amidation, further development of this field might involve the evaluation of other substrates to broaden applications and simplify reaction conditions .
Mécanisme D'action
- One notable target is aldosterone synthase (CYP11B2) , which plays a crucial role in regulating aldosterone production. DHNA acts as a potent and selective inhibitor of this enzyme, making it relevant for treating congestive heart failure and myocardial fibrosis .
- Additionally, DHNA derivatives serve as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors .
Target of Action
Propriétés
IUPAC Name |
5,6-dihydronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOKEAPOECTGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2753293.png)
![Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2753294.png)
![(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid](/img/structure/B2753295.png)
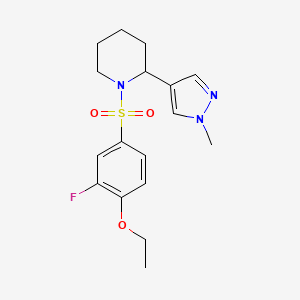

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2753300.png)
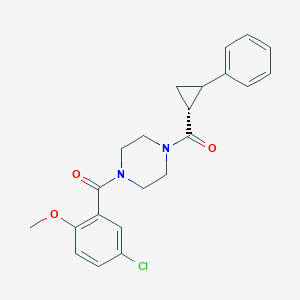
![(Z)-1-benzyl-3-(((4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753303.png)
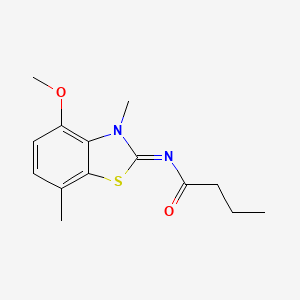

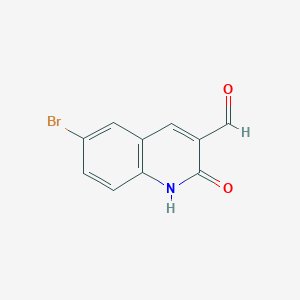
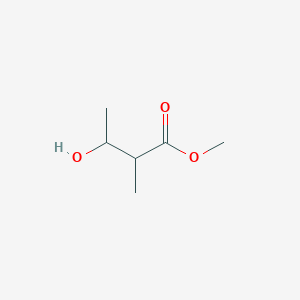
![Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate](/img/structure/B2753314.png)
